N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide

Description

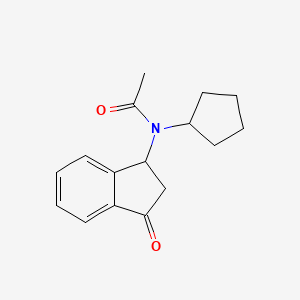

N-Cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide (C₁₆H₁₉NO₂) is an acetamide derivative featuring a cyclopentyl group and a 3-oxo-1,2-dihydroindenyl moiety. Its molecular structure (Fig. 1) was resolved via single-crystal X-ray diffraction, revealing a triclinic crystal system (space group P1) with unit cell parameters a = 8.1539 Å, b = 8.9944 Å, c = 10.084 Å, and angles α = 87.97°, β = 81.29°, γ = 63.15° . The refinement yielded an R factor of 0.042, indicating high precision in structural determination . The compound’s molecular weight is 257.32 g/mol, and its conformation is stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and the NH group of the acetamide .

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide |

InChI |

InChI=1S/C16H19NO2/c1-11(18)17(12-6-2-3-7-12)15-10-16(19)14-9-5-4-8-13(14)15/h4-5,8-9,12,15H,2-3,6-7,10H2,1H3 |

InChI Key |

ALBRJXKKHLWURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1CCCC1)C2CC(=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of a suitable amine precursor with an acyl chloride or anhydride derivative of the 3-oxo-1,2-dihydroinden-1-yl moiety. The key steps include:

- Preparation or procurement of 3-oxo-1,2-dihydroinden-1-yl acetic acid or its activated derivative.

- Cyclopentylamine as the nucleophilic amine component.

- Coupling reaction under controlled conditions to form the amide bond.

Detailed Synthetic Route

Step 1: Synthesis of 3-oxo-1,2-dihydroinden-1-yl Acetic Acid Derivative

- Starting from 1-indanone (3-oxo-1,2-dihydroinden-1-one), alpha-bromination or other halogenation methods can be employed to introduce a halogen at the 1-position.

- Subsequent nucleophilic substitution or carboxylation reactions yield the 3-oxo-1,2-dihydroinden-1-yl acetic acid or its ester.

- Activation of the acid to an acid chloride or mixed anhydride is carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Step 2: Amide Bond Formation

- Cyclopentylamine is reacted with the activated acid derivative under inert atmosphere.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base such as triethylamine or pyridine is used to scavenge the released HCl.

- The reaction mixture is stirred at low to ambient temperature until completion.

Step 3: Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization is done using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure.

Alternative Methods

- Direct coupling using carbodiimide reagents (e.g., EDCI or DCC) in the presence of catalytic amounts of DMAP can be employed to avoid the need for acid chlorides.

- Microwave-assisted synthesis may accelerate the reaction and improve yields.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid activation | Thionyl chloride or oxalyl chloride | Dichloromethane | 0–5 °C | 85–90 | Formation of acid chloride |

| Amide coupling | Cyclopentylamine, triethylamine | Dichloromethane | 0–25 °C | 75–85 | Stirring under inert atmosphere |

| Purification | Recrystallization or column chromatography | Various | Ambient | — | Purity > 98% confirmed by NMR |

Chemical Reactions Analysis

N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological systems, although specific applications in medicine and industry are still under investigation . The compound’s unique structure makes it a valuable subject for research in various scientific fields .

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems . The exact molecular targets and pathways are not fully understood, but the compound’s structure suggests potential interactions with enzymes and receptors . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Key Observations:

Substituent Influence on Lipophilicity: The cyclopentyl group in the title compound enhances lipophilicity compared to phenyl groups in analogues like 3-chloro-N-phenyl-phthalimide .

Conformational Rigidity :

- The dihydroindenyl moiety in the title compound allows partial conjugation, whereas phthalimide derivatives () exhibit full aromaticity, increasing rigidity .

Biological Relevance :

Table 2: Functional Comparisons

Key Insights:

- Therapeutic Potential: Unlike GPR139-targeting pyrrolotriazinone-acetamides (), the title compound’s biological activity remains underexplored but may share metabolic pathways due to acetamide functionality .

- Synthetic Utility : The title compound’s synthesis (via cyclopentylamine and 3-oxoindenyl precursors) contrasts with phthalimide derivatives, which require chlorination and aromatic coupling .

Structural and Computational Analysis

Density functional theory (DFT) studies could further elucidate electronic differences, such as the electron-withdrawing effect of the 3-oxo group versus chlorine in phthalimide derivatives .

Biological Activity

N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. Its structure features an indane moiety linked to a cyclopentyl group and an acetamide functional group, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | ALBRJXKKHLWURJ-UHFFFAOYSA-N |

The compound's unique structure allows it to interact with various biological targets, potentially influencing multiple pathways involved in pain and inflammation.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating specific inflammatory pathways. The indane pharmacophore is known for its ability to interact with receptors involved in inflammatory responses .

- Analgesic Properties : The compound has shown potential in alleviating pain, possibly through its action on central nervous system pathways .

The mechanism by which this compound exerts its effects likely involves:

- Receptor Interaction : Binding to specific receptors or enzymes associated with pain and inflammation.

- Pathway Modulation : Influencing signaling pathways that regulate inflammatory responses and pain perception.

Understanding these interactions is crucial for optimizing the compound's pharmacological properties and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Activity :

- Analgesic Activity Investigation :

- Comparative Analysis :

Summary of Findings

The following table summarizes key findings from research studies on this compound:

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of intermediates like cyclopentylamine and 3-oxo-1,2-dihydroinden-1-yl derivatives. Key reagents include acetylating agents (e.g., acetic anhydride) and coupling catalysts. Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) are optimized via iterative testing to maximize yield (>70%) and purity (>95%). Characterization relies on NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) at 150 K is the primary method. The compound crystallizes in a triclinic system (space group P1; unit cell parameters: a = 8.15 Å, b = 8.99 Å, c = 10.08 Å). Data refinement uses SHELXL (SHELX suite) for small-molecule crystallography, with R-factors <0.05 indicating high precision. The absence of intermolecular hydrogen bonding or π–π stacking explains challenges in crystallization .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups, while mass spectrometry (HRMS) confirms molecular weight (257.32 g/mol). Discrepancies between experimental and predicted spectra are resolved via computational tools (e.g., Gaussian for DFT calculations) and cross-validation with 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers address low crystallinity during X-ray diffraction studies of this compound?

Poor crystallinity often stems from weak intermolecular forces. Strategies include solvent screening (e.g., mixed-solvent vapor diffusion), temperature gradient crystallization, and seeding techniques. High-resolution data collection (e.g., synchrotron radiation) improves signal-to-noise ratios for refinement in SHELXL .

Q. What experimental and computational methods reconcile contradictions in biological activity predictions?

Discrepancies between in silico predictions (e.g., molecular docking) and empirical bioassays are addressed by:

- Dose-response profiling : Testing compound concentrations (1–100 µM) across cell lines (e.g., HEK293, HeLa).

- ADMET modeling : Predicting pharmacokinetics (e.g., Cytochrome P450 interactions) using SwissADME.

- Structural analogs : Comparing activity with derivatives (e.g., fluorophenyl or oxadiazole-containing analogs) to identify pharmacophore contributions .

Q. How can reaction pathways be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., diastereomers or acetylated impurities) is mitigated via:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for regioselective coupling.

- Kinetic control : Lowering reaction temperatures (e.g., 0–25°C) to favor desired intermediates.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18 column) for high-purity isolation (>98%) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Mechanistic validation involves:

- Enzyme kinetics : Michaelis-Menten analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity (Kd).

- Mutagenesis assays : Identifying critical residues (e.g., acetylcholinesterase Tyr337) via site-directed mutagenesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.